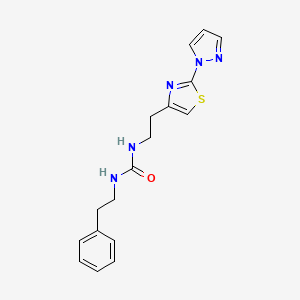
8-(3,5-Diethylpyrazolyl)-3-methyl-1-(2-oxopropyl)-7-prop-2-enyl-1,3,7-trihydro purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3,5-Diethylpyrazolyl)-3-methyl-1-(2-oxopropyl)-7-prop-2-enyl-1,3,7-trihydro purine-2,6-dione is a useful research compound. Its molecular formula is C19H24N6O3 and its molecular weight is 384.44. The purity is usually 95%.
BenchChem offers high-quality 8-(3,5-Diethylpyrazolyl)-3-methyl-1-(2-oxopropyl)-7-prop-2-enyl-1,3,7-trihydro purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,5-Diethylpyrazolyl)-3-methyl-1-(2-oxopropyl)-7-prop-2-enyl-1,3,7-trihydro purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Insights and Binding Affinities
The structural analysis of purine derivatives, such as the potent antagonist of the adenosine A1 receptor found in related compounds, sheds light on the significance of specific substituents for binding affinities and biological activities. The precise positioning and nature of these substituents, including dicyclopropylmethyl and n-propyl groups, play critical roles in their interaction with biological targets (Hirayama et al., 1993).
Pharmacological Evaluation
In pharmacological research, purine derivatives have been explored for their potential psychotropic activities, particularly as ligands for serotonin (5-HT) receptors. Studies have shown that certain modifications, such as the introduction of hydrophobic substituents, can lead to compounds with anxiolytic and antidepressant properties. This highlights the therapeutic potential of purine-2,6-dione derivatives in treating mood disorders (Chłoń-Rzepa et al., 2013).
Synthesis and Chemical Properties
Research on the synthesis of purine derivatives, including those with specific oxoalkyl and trialkyl substitutions, provides insights into the chemical properties and reactivity of these compounds. Such studies are crucial for developing new methods to synthesize compounds with desired biological activities. For example, the impact of these compounds on the aggregation of thrombocytes and erythrocytes has been investigated, indicating their potential in medical applications (Rybár et al., 1993).
Anti-inflammatory and Antidepressant Activity
Some purine derivatives exhibit significant anti-inflammatory and antidepressant-like activities. This has been demonstrated in animal models, where certain compounds showed comparable efficacy to established drugs like naproxen, suggesting their potential as therapeutic agents for inflammation and mood disorders (Kaminski et al., 1989).
Propiedades
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-3-methyl-1-(2-oxopropyl)-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O3/c1-6-9-23-15-16(22(5)19(28)24(17(15)27)11-12(4)26)20-18(23)25-14(8-3)10-13(7-2)21-25/h6,10H,1,7-9,11H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUNDUIULLUQDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)CC(=O)C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-Diethylpyrazolyl)-3-methyl-1-(2-oxopropyl)-7-prop-2-enyl-1,3,7-trihydro purine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide](/img/structure/B2723890.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2723891.png)
![ethyl (1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)carbamate](/img/structure/B2723893.png)
![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2723895.png)
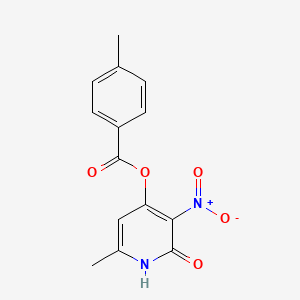
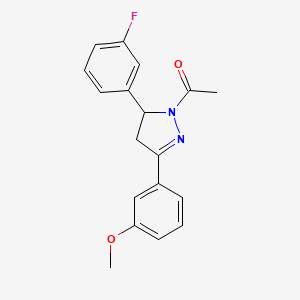


![2-Chloro-4-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2723905.png)
![Ethyl 4-(3,4-dimethylphenyl)-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2723906.png)
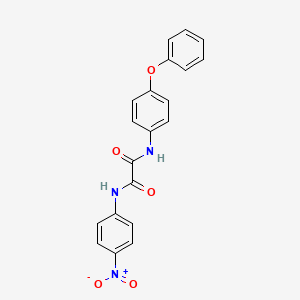
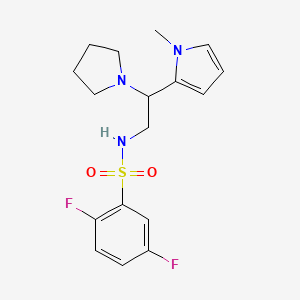
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea](/img/structure/B2723910.png)
